molecular formula C12H13N3O3 B8665865 7-morpholin-4-yl-1H-quinazoline-2,4-dione

7-morpholin-4-yl-1H-quinazoline-2,4-dione

Cat. No. B8665865
M. Wt: 247.25 g/mol
InChI Key: VQBSGCYRKGSUET-UHFFFAOYSA-N
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Patent
US09126952B2

Procedure details

232.0 g (0.48 mol) of 2,4-bis(4-methoxybenzyloxy)-7-morpholin-4-ylquinazoline were dissolved in 300 ml of hydrogen chloride/dioxane (4 N) at room temperature and stirred for 3 h. Conventional work-up gave 112.5 g of 7-morpholin-4-yl-1H-quinazoline-2,4-dione; HPLC/MS (M+H)+=248 as solid.
Name
2,4-bis(4-methoxybenzyloxy)-7-morpholin-4-ylquinazoline
Quantity
232 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
COC1C=CC(C[O:8][C:9]2[N:18]=[C:17]([O:19]CC3C=CC(OC)=CC=3)[C:16]3[C:11](=[CH:12][C:13]([N:29]4[CH2:34][CH2:33][O:32][CH2:31][CH2:30]4)=[CH:14][CH:15]=3)[N:10]=2)=CC=1>Cl.O1CCOCC1>[N:29]1([C:13]2[CH:12]=[C:11]3[C:16]([C:17](=[O:19])[NH:18][C:9](=[O:8])[NH:10]3)=[CH:15][CH:14]=2)[CH2:34][CH2:33][O:32][CH2:31][CH2:30]1 |f:1.2|

Inputs

Step One
Name
2,4-bis(4-methoxybenzyloxy)-7-morpholin-4-ylquinazoline
Quantity
232 g
Type
reactant
Smiles
COC1=CC=C(COC2=NC3=CC(=CC=C3C(=N2)OCC2=CC=C(C=C2)OC)N2CCOCC2)C=C1
Name
Quantity
300 mL
Type
solvent
Smiles
Cl.O1CCOCC1

Conditions

Stirring
Type
CUSTOM
Details
stirred for 3 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
N1(CCOCC1)C1=CC=C2C(NC(NC2=C1)=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 112.5 g
YIELD: CALCULATEDPERCENTYIELD 94.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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